molecular formula C21H20O4 B5887022 8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

Cat. No. B5887022
M. Wt: 336.4 g/mol
InChI Key: VIFOATABKVFSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the kava plant. Kava has been used for centuries in the South Pacific as a traditional medicine and for its psychoactive properties. FKA has gained attention in recent years due to its potential as a therapeutic agent in various diseases.

Mechanism of Action

The exact mechanism of action of FKA is not fully understood. However, it is believed to act through various signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and MAPK pathway. FKA has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
FKA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. FKA has also been found to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using FKA in lab experiments is that it is a natural compound, which reduces the risk of toxicity and side effects. FKA is also readily available and can be synthesized from the kava plant extract. However, one of the limitations is that FKA has low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of FKA. One area of interest is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another area of interest is its anti-inflammatory properties. FKA could be a potential treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more studies are needed to determine the optimal dosage and administration of FKA in various diseases.

Synthesis Methods

FKA can be synthesized from the root extract of the kava plant. The extraction involves the use of solvents such as ethanol, methanol, or acetone. The extract is then purified through various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

FKA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. FKA has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. It has also been shown to inhibit the growth of various microorganisms, including bacteria and viruses.

properties

IUPAC Name

8-methyl-7-phenacyloxy-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-21-14(2)19(11-10-17(16)21)24-13-18(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOATABKVFSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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